molecular formula C7H10O3 B8669047 4-Propoxyfuran-2(5H)-one CAS No. 112857-54-2

4-Propoxyfuran-2(5H)-one

Cat. No.: B8669047
CAS No.: 112857-54-2
M. Wt: 142.15 g/mol
InChI Key: ZYEQSMWILVQVIQ-UHFFFAOYSA-N
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Description

4-Propoxyfuran-2(5H)-one is a substituted furanone derivative characterized by a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the furan-2(5H)-one core.

Properties

CAS No.

112857-54-2

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-propoxy-2H-furan-5-one

InChI

InChI=1S/C7H10O3/c1-2-3-9-6-4-7(8)10-5-6/h4H,2-3,5H2,1H3

InChI Key

ZYEQSMWILVQVIQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=O)OC1

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxyfuran-2(5H)-one (Tetronic Acid)

  • Structure : A hydroxyl group at the 4-position.
  • Properties: High acidity (pKa ~3.5) due to enol-keto tautomerism, enabling hydrogen bonding and chelation with metal ions .
  • Synthesis : Produced via oxidation of 2-oxo-carboxylic acids or γ-lactonization of α,β-unsaturated acids .

4-Methoxyfuran-2(5H)-one Derivatives

  • Structure : Methoxy (-OCH₃) group at the 4-position.
  • Properties : Reduced acidity compared to hydroxy analogs (pKa ~10–12), enhancing stability under basic conditions.
  • Synthesis: Achieved via nucleophilic substitution of 4-halo-furanones (e.g., 3,4-dibromo-5-methoxyfuran-2(5H)-one reacting with amines) .
  • Applications : Intermediate in synthesizing antimicrobial and anti-inflammatory agents .

4-Halo-furan-2(5H)-ones (e.g., 4-Chloro-5-hydroxyfuran-2(5H)-one)

  • Structure : Halogen substituents (Cl, Br) at the 4-position.
  • Properties : Increased electrophilicity at C-5, facilitating nucleophilic additions (e.g., Michael additions) .
  • Synthesis: Halolactonization of γ,δ-unsaturated acids or direct halogenation of furanones .
  • Applications : Key intermediates for functionalized lactones and bioactive molecules .

4-Alkyl-furan-2(5H)-ones (e.g., 4-Methyl- or 4-Propyl-furanones)

  • Structure : Alkyl groups (methyl, propyl) at the 4-position.
  • Properties : Enhanced lipophilicity and steric bulk, reducing ring-opening reactivity.
  • Synthesis : Alkylation of tetronic acid or cycloaddition reactions .
  • Applications : Flavoring agents (e.g., 4-methyl derivatives) and precursors for antitumor compounds .

Pharmacological Profiles

Anti-inflammatory Activity

  • Rofecoxib (4-(4'-Methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone): A COX-2-selective inhibitor with 1,000-fold selectivity over COX-1 (IC₅₀ = 18 nM vs. >15 µM). The sulfonylphenyl group at C-4 and phenyl at C-3 are critical for binding .
  • 4-Propoxy Analogs : Propoxy may improve membrane permeability compared to polar groups (e.g., hydroxy), but selectivity for COX-2 remains unverified .

Antimicrobial and Antifungal Activity

  • 5-Hydroxy-4-methylfuran-2(5H)-one : Exhibits moderate antifungal activity against Candida albicans (MIC = 32 µg/mL) due to the methyl group enhancing membrane disruption .
  • 4-Halo Derivatives : 4-Chloro-5-hydroxyfuran-2(5H)-one shows antibacterial activity against Staphylococcus aureus (MIC = 16 µg/mL) via electrophilic interference with bacterial enzymes .

Physicochemical and Reactivity Comparison

Property 4-Hydroxy 4-Methoxy 4-Chloro 4-Propoxy (Inferred)
Water Solubility High Moderate Low Low
Acidity (pKa) ~3.5 ~10–12 ~2.5 (C-5 OH) ~14 (ether oxygen)
Electrophilicity at C-5 Moderate Low High Moderate
Synthetic Flexibility High (via tautomerism) Moderate High (halogen displacement) Moderate (limited displacement of propoxy)

Key Research Findings

Synthetic Utility: 4-Hydroxy and 4-halo derivatives are preferred for further functionalization due to their reactivity, whereas 4-alkoxy groups (e.g., methoxy, propoxy) are less reactive but improve stability .

Biological Performance :

  • Substitution at C-4 significantly impacts bioactivity. Polar groups (hydroxy, methoxy) favor water solubility but reduce membrane penetration, while hydrophobic groups (propoxy, propyl) enhance bioavailability .

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